Ethyl 2-ethylidene-3-oxooct-7-enoate
Description
Ethyl 2-ethylidene-3-oxooct-7-enoate is a multifunctional α,β-unsaturated ester characterized by an ethylidene group (CH₂CH₂) at position 2, a ketone at position 3, and an unsaturated enoate moiety at position 5. This compound’s conjugated enone system (α,β-unsaturated ketone) and ester functionality make it highly reactive in cycloadditions, Michael additions, and organocatalytic transformations.
Properties
CAS No. |
918150-76-2 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 2-ethylidene-3-oxooct-7-enoate |
InChI |
InChI=1S/C12H18O3/c1-4-7-8-9-11(13)10(5-2)12(14)15-6-3/h4-5H,1,6-9H2,2-3H3 |
InChI Key |
VZKHOKTZMOKWDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)CCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethylidene-3-oxooct-7-enoate typically involves the esterification of 2-ethylidene-3-oxooct-7-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylidene-3-oxooct-7-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-ethylidene-3-oxooct-7-enoic acid.
Reduction: Formation of ethyl 2-ethylidene-3-hydroxyoct-7-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethylidene-3-oxooct-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethylidene-3-oxooct-7-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs include esters with variations in substituents, double bond positions, and functional groups. These differences influence reactivity, physical properties, and applications.
Table 1: Structural and Functional Comparison
⁺ Assumed formula based on IUPAC nomenclature.
Physical Properties and Spectroscopic Data
- Solubility: this compound’s nonpolar ethylidene group likely increases lipophilicity compared to phenyl-substituted analogs.
- Boiling/Melting Points : Branching (e.g., dimethyl groups in ’s compound) typically lowers melting points due to reduced crystallinity.
- Spectroscopy: Conjugated enones show strong UV-Vis absorption (λ ~220–280 nm), while ³-ylideneoxindoles exhibit distinct NMR shifts for the ylidene proton (δ ~7–8 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
